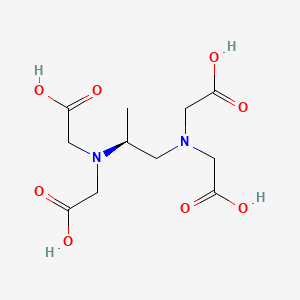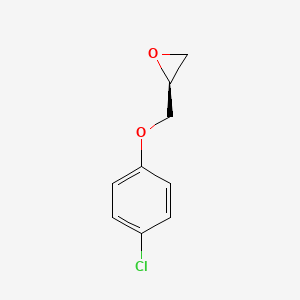
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile
Vue d'ensemble
Description
Difluoromethylation is a process that involves the introduction of a difluoromethyl group (-CF2H) into a molecule . This process has been used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
Recent advances in difluoromethylation processes have been based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of a difluoromethylated compound can be influenced by the type of bond formed during the difluoromethylation process . For example, the formation of a C(sp3)–CF2H bond might result in a different molecular structure compared to a C(sp2)–CF2H bond .Chemical Reactions Analysis
Difluoromethylation reactions can be classified into several types, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a difluoromethylated compound can be influenced by the specific structure of the compound and the type of bonds it contains .Applications De Recherche Scientifique
Late-Stage Difluoromethylation
Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have seen significant advances . This field of research has benefited from the invention of multiple difluoromethylation reagents . The compound “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in these processes.
Hydrogen Bond Donor
Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property could make “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” a valuable compound in reactions where hydrogen bonding plays a crucial role.
Photocatalytic Difluoromethylation
Visible-light-photocatalyzed difluoromethylation reactions can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The compound “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in these reactions.
Drug Discovery
The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science . Therefore, “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in drug discovery.
Material Science
The unique structure of bromo-2-(difluoromethyl)-3-fluoropyridine enables exploration of novel reactions and synthesis pathways, making it a valuable tool for material science. Given the structural similarity, “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could also have potential applications in this field.
Catalysis Studies
Bromo-2-(difluoromethyl)-3-fluoropyridine has shown immense potential in catalysis studies. “6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile” could potentially be used in similar studies due to its structural similarity.
Mécanisme D'action
Biochemical Pathways
The compound’s action primarily affects the electron transport chain, a key biochemical pathway involved in cellular respiration . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons through this pathway, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
Similar compounds have been shown to have high oral bioavailability and a half-life of approximately 20-30 hours . The compound is likely metabolized primarily through glucuronidation .
Result of Action
The primary result of the action of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is the disruption of normal cellular respiration due to the inhibition of the mitochondrial complex I . This can lead to a decrease in ATP production, potentially resulting in cell death . In the context of its use as a fungicide, this can lead to effective control of fungal pathogens .
Safety and Hazards
Orientations Futures
The field of difluoromethylation is a rapidly growing area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on developing new difluoromethylation reagents and methods, as well as exploring the potential uses of difluoromethylation in various fields .
Propriétés
IUPAC Name |
6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISEAWMQRQWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426889 | |
| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
CAS RN |
869942-32-5 | |
| Record name | 6-(Difluoromethyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















